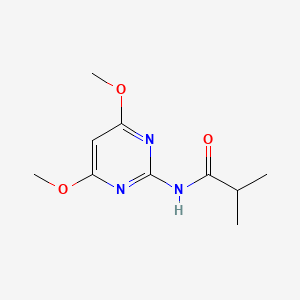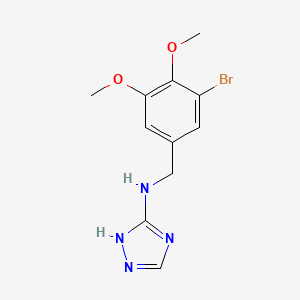![molecular formula C14H23N3O2S B5610815 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol" often involves multi-step chemical reactions, starting from basic pyrimidinyl precursors or similar heterocyclic compounds. For instance, novel pyridine and pyrimidinone derivatives have been synthesized from citrazinic acid, showcasing the versatility of pyrimidine-based compounds in chemical synthesis (Hossan et al., 2012). These methods could potentially be adapted for the synthesis of the compound , emphasizing the importance of heterocyclic chemistry in the development of complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds reveals a significant degree of complexity and diversity, with various substituents influencing the overall molecular conformation and properties. Crystal structure analysis of similar compounds, such as pyrimidinone and oxazinone derivatives, provides insights into their molecular geometry, including bond lengths, angles, and conformations, which are crucial for understanding their chemical behavior and reactivity (Kumar et al., 2012).
Chemical Reactions and Properties
Compounds containing the pyrimidinyl group and similar heterocyclic structures exhibit a wide range of chemical reactions, attributed to their reactive sites such as nitrogen atoms and various substituents. These reactions include nucleophilic substitutions, condensations, and cyclizations, which are fundamental for synthesizing a wide array of heterocyclic compounds. The reactivity patterns of these compounds can be leveraged to introduce specific functional groups, such as the methoxymethyl and methylthio groups, into the target molecule (Tumkevičius, 1994).
Physical Properties Analysis
The physical properties of molecules like "this compound" are influenced by their molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups affect their solubility, melting point, and boiling point. Detailed analysis of related compounds provides insights into how structural features impact these physical properties, which is essential for their practical application and formulation (Mattioda et al., 1975).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the piperidin-4-ol moiety can impart basic properties, while the methylthio and methoxymethyl groups may influence the molecule's reactivity towards electrophiles and nucleophiles. Understanding these properties is crucial for predicting the behavior of such compounds in chemical syntheses and their interactions with biological targets (Ashimori et al., 1991).
Propriétés
IUPAC Name |
(4S)-4-(methoxymethyl)-3,3-dimethyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-13(2)9-17(8-6-14(13,18)10-19-3)11-5-7-15-12(16-11)20-4/h5,7,18H,6,8-10H2,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZIDNPNBSRKZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C2=NC(=NC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C2=NC(=NC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2,3-dimethyl-7-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5610732.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![3-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5610810.png)
![4-[2-(4-chlorobenzoyl)carbonohydrazonoyl]-1,3-phenylene diacetate](/img/structure/B5610824.png)
![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

